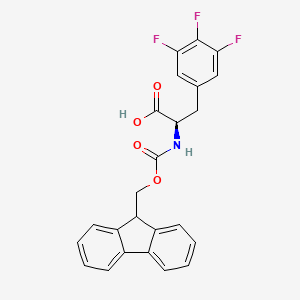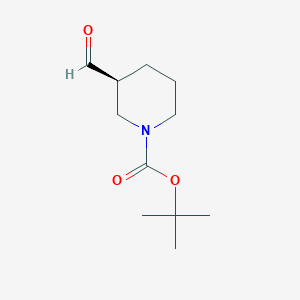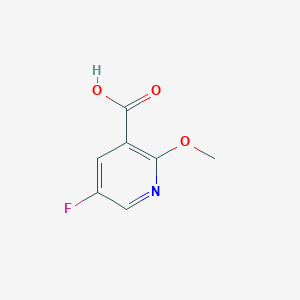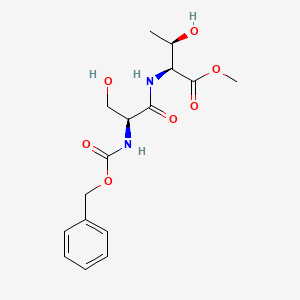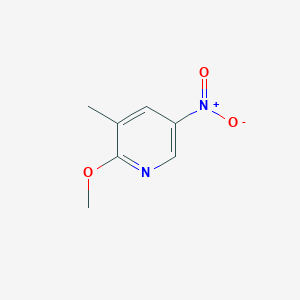
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide
Übersicht
Beschreibung
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide, otherwise known as 4-aminophenyl-2-(2,4-dichlorophenoxy)propanamide or 4-AP, is an organic compound used in a variety of scientific research fields. 4-AP is a white crystalline solid with a melting point of 90-93°C and is soluble in water and ethanol. It is a derivative of phenoxyacetic acid and is used in a variety of biological and biochemical studies.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide has been investigated for its potential herbicidal activity. A study by Liu et al. (2008) synthesized a related compound, which demonstrated effective herbicidal properties.
Antibacterial Properties
Research by Tumosienė et al. (2012) indicates that derivatives of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide can exhibit antibacterial activity, highlighting its potential in combating bacterial infections.
Anticonvulsant Studies
Idris et al. (2011) found that isomeric compounds related to N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide were effective in anticonvulsant tests, suggesting potential applications in epilepsy treatment (Idris et al., 2011).
Immunosuppressive Activities
A study on N-aryl-3-(indol-3-yl)propanamides, which are structurally related to N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide, showed significant inhibitory activity on immune cells, suggesting immunosuppressive capabilities (Giraud et al., 2010).
Molecular Interactions and Structure
The molecular interactions and structural properties of similar compounds have been studied, providing insight into the chemical behavior of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide. This includes work on its crystal structure (Lynch et al., 1992).
Weed Control in Agricultural Settings
In agriculture, derivatives of this compound have been used for controlling weeds in rice fields, demonstrating its utility in crop management (Liu & Lozano, 1987).
Nonsteroidal Glucocorticoid Receptor Agonists
Research has explored derivatives of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide as glucocorticoid receptor modulators, indicating potential therapeutic applications in inflammation and immune modulation (Yang et al., 2010).
Interaction with Transient Receptor Potential Vanilloid 1
Studies have investigated the interaction of 4-Aminophenyl propanamide derivatives with human TRPV1, a receptor involved in pain sensation, suggesting implications in pain management and neurology (Kim et al., 2018).
Synthesis and Characterization
The synthesis and characterization of various derivatives of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide have been extensively studied, providing a foundation for understanding its chemical properties and potential applications in various fields (Tayade & Waghmare, 2016).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9(21-14-7-2-10(16)8-13(14)17)15(20)19-12-5-3-11(18)4-6-12/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJFRBUNJIINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)

